molecular formula C2H6N4S B104047 Guanylthiourea CAS No. 2114-02-5

Guanylthiourea

Cat. No.: B104047
CAS No.: 2114-02-5
M. Wt: 118.16 g/mol
InChI Key: OKGXJRGLYVRVNE-UHFFFAOYSA-N
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Description

May protect against hypoxic damage;  proposed for treatment of shock due to trauma or blood loss;  also stimulates paretic gastrointestinal system.

Scientific Research Applications

1. Potential Antimalarial Agent

Guanylthiourea (GTU) derivatives have been identified as potential antimalarial agents. A study highlighted the in vivo antimalarial activity of GTU derivatives against experimental rodent malaria, revealing that some derivatives demonstrated promising results, with one compound showing potential curative effects (Bhagat et al., 2017). Another study combined GTU with 4-aminoquinoline, identifying it as an important antifolate antimalarial pharmacophore. This research confirmed the antimalarial activity of several synthesized compounds (Bhagat et al., 2019).

2. Stimulator of Intestinal Peristalsis

This compound, also referred to as guthimine, has been used experimentally and clinically for the treatment of bowel paresis in peritonitis. Studies involving rabbits and human patients indicated its effectiveness in stimulating intestinal peristalsis (Timofeev et al., 1975).

3. Radioprotective Action

Research from 1962 indicated that compounds including this compound structures showed protective action against whole-body x-radiation in mice, with significant survival rates and protective effects on bone marrow (Stratton & Davis, 1962).

4. Nitrification Inhibition in Soil

A study investigated the application of guanyl thiourea (GTU) in conjunction with dicyandiamide (DCD) and urea, finding that this combination improved the efficacy of nitrification inhibition in soil. This finding suggests that GTU could enhance the efficiency of certain fertilizers (Duncan et al., 2016).

5. Antityrosinase and Antioxidant Activities

A study on the antityrosinase and antioxidant activities of this compound showed that it reduced the activities of tyrosinase and possessed significant antioxidant activity. This suggests potential applications in inhibiting melanogenesis (Wang et al., 2019).

6. Synthesis and Chemical Studies

This compound has been the subject of various chemical studies and synthesis processes. One study detailed the synthesis of this compound from tail gas containing H_2S by a one-step method, achieving a high yield (Wu Ming-jian, 2008). Another research focused on the electronic structure and reactivity of GTU using quantum chemical methods, analyzing its tautomeric forms and isomers (Mehdi et al., 2010).

Mechanism of Action

Target of Action

Guanylthiourea (GTU) has been identified as a potential inhibitor of the enzyme furin , a subtilisin-like proprotein convertase . Furin is a promising therapeutic target for several viral manifestations . GTU derivatives have also been identified as potential anti-malarial agents, showing activity against Plasmodium falciparum .

Mode of Action

Molecular docking and dynamics studies suggest that GTU and its derivatives interact with furin’s catalytic triad . The interaction is influenced by substituent-guided tailored interactions . For instance, single arm GTU substitution influences the interactions with Asp153, His194, and Ser368 .

Biochemical Pathways

The interaction of gtu with furin’s catalytic triad suggests that it may interfere with the enzyme’s ability to process and activate proteins, thereby potentially inhibiting the life cycle of certain viruses .

Pharmacokinetics

The design of potential furin inhibitors like gtu involves a detailed mechanistic analysis of specific molecular interactions . This suggests that the ADME properties of GTU and its impact on bioavailability are considered during the design process.

Result of Action

The result of GTU’s action is the potential inhibition of furin, which could lead to the systemic development of specific and potent antivirals . Additionally, GTU derivatives have shown in vivo anti-malarial activity against experimental rodent malaria .

Action Environment

The action environment of GTU can influence its efficacy and stability. For instance, the synthesis of GTU involves a reaction with hydrogen sulfide at specific temperatures . This suggests that the stability and efficacy of GTU could be influenced by factors such as temperature and pH.

Safety and Hazards

According to the safety data sheet, Guanylthiourea does not meet the criteria for classification in any hazard class according to Regulation (EC) No 1272/2008 .

Future Directions

Guanylthiourea and its derivatives have shown promising use in clinical trials as an immunostimulant and tumor-cell inhibitor . They have also been demonstrated to give a 66% survival rate when subjected to potentially lethal radiation doses . In the field of supramolecular chemistry, research involving this compound mainly focuses on its coordination to transition metals . Furthermore, this compound derivatives have been identified as potential furin inhibitors .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Guanylthiourea derivatives interact with various enzymes, proteins, and other biomolecules. These interactions play a crucial role in its anti-malarial activity

Cellular Effects

This compound derivatives have been shown to have significant effects on various types of cells and cellular processes. They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

diaminomethylidenethiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4S/c3-1(4)6-2(5)7/h(H6,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGXJRGLYVRVNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=S)N)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175378
Record name Guanylthiourea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2114-02-5
Record name Amidinothiourea
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Record name Guanylthiourea
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Record name 2114-02-5
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Record name Guanylthiourea
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Record name 1-amidino-2-thiourea
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Record name GUANYLTHIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of guanylthiourea?

A1: The molecular formula of this compound is C2H6N4S, and its molecular weight is 118.16 g/mol.

Q2: What are the key structural features of this compound?

A2: this compound is characterized by the presence of both a thiourea group (-NH-CS-NH-) and a guanidine group (-NH-C(=NH)-NH2) within its structure. This unique combination contributes to its diverse reactivity and biological activity. []

Q3: Does this compound exhibit tautomerism?

A3: Yes, this compound displays tautomerism, primarily existing in two tautomeric forms: thione and thiol. These tautomers differ in the location of a proton and the position of a double bond. The thione form is generally more stable, but both contribute to the compound's reactivity. []

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Various spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are employed to analyze the structure of this compound. These techniques provide information about the functional groups present, their bonding environments, and the overall molecular structure. [, ]

Q5: How does this compound behave as a ligand in coordination chemistry?

A5: this compound acts as a ligand, forming complexes with various metal ions, including silver(I) []. The sulfur atom in the thiourea group typically coordinates to the metal center. These complexes have been studied for their potential applications in areas like metal recovery from solutions. []

Q6: Can this compound be used as a nitrification inhibitor?

A6: Yes, research indicates that this compound can function as a nitrification inhibitor in soil [, , ]. It effectively inhibits the conversion of ammonium to nitrate, reducing nitrogen loss from fertilizers and potentially enhancing nitrogen use efficiency in agriculture. [, ]

Q7: What is the role of this compound in organic synthesis?

A7: this compound serves as a versatile building block in organic synthesis. For example, it can be used to synthesize heterocyclic compounds like thiadiazoles and triazines. [, , ]

Q8: How does this compound contribute to the synthesis of biguanides?

A8: this compound can be converted into biguanides, a class of compounds with various biological activities [, , ]. This conversion typically involves reactions with amines or amine derivatives.

Q9: Have computational chemistry methods been applied to study this compound?

A9: Yes, computational chemistry, particularly quantum chemical calculations, has been employed to investigate the electronic structure, tautomerism, and reactivity of this compound. [] These studies provide insights into the compound's behavior at the molecular level.

Q10: What is known about the structure-activity relationships (SAR) of this compound derivatives?

A10: Research on this compound derivatives, particularly in the context of antimalarial activity, has shed light on SAR [, ]. Modifications to the this compound core structure can significantly impact its biological activity, potency, and selectivity.

Q11: Does this compound exhibit any radioprotective properties?

A11: Studies have shown that this compound exhibits radioprotective effects in animal models [, , , ]. It is suggested that its mechanism of action might involve the protection of bone marrow cells from radiation damage.

Q12: What is the potential of this compound and its derivatives in medicinal chemistry?

A12: this compound and its derivatives have been explored for their potential as antimalarial agents [, , ] and inhibitors of dihydrofolate reductase, an enzyme crucial for folate metabolism in parasites [].

Q13: Has this compound been investigated for its antityrosinase activity?

A13: Yes, research suggests that this compound exhibits antityrosinase activity [], indicating its potential as a skin-whitening agent by inhibiting the enzyme responsible for melanin production.

Q14: Is this compound stable under various environmental conditions?

A14: The stability of this compound can be influenced by factors like pH, temperature, and the presence of other chemicals. Studies have investigated its degradation in soil, providing insights into its environmental fate. []

Q15: What are the environmental implications of using this compound as a nitrification inhibitor?

A15: The use of this compound as a nitrification inhibitor can have both beneficial and potentially adverse effects on the environment. While it can reduce nitrate leaching and enhance nitrogen use efficiency, its degradation products and potential long-term impacts on soil ecosystems require further investigation. [, , , , ]

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